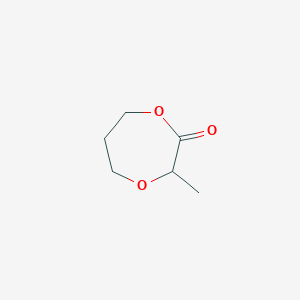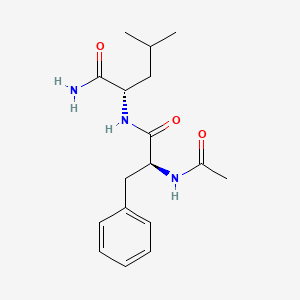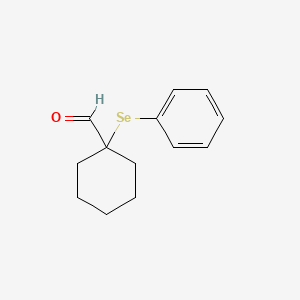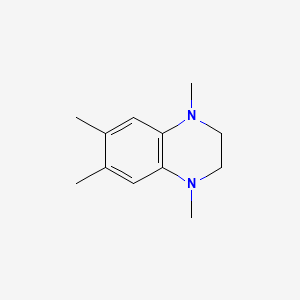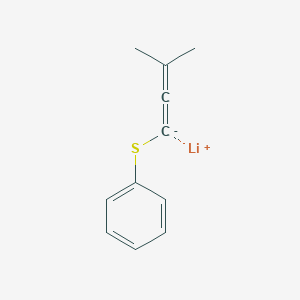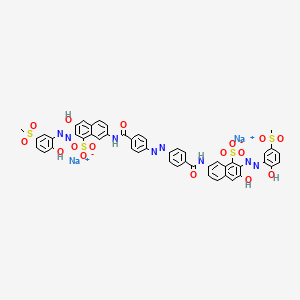
2-Naphthalenesulfonic acid, 7,7'-(azobis(4,1-phenylenecarbonylimino))bis(4-hydroxy-3-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 7,7’-(azobis(4,1-phenylenecarbonylimino))bis(4-hydroxy-3-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)naphthalene-2-sulphonate) is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound’s structure includes multiple aromatic rings and azo groups, which contribute to its stability and color characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 7,7’-(azobis(4,1-phenylenecarbonylimino))bis(4-hydroxy-3-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)naphthalene-2-sulphonate) involves several steps:
Diazotization: The process begins with the diazotization of aniline derivatives. This involves treating aniline with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with naphthol derivatives to form azo compounds. This step is crucial for introducing the azo groups into the structure.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonate groups, enhancing the compound’s solubility in water.
Final Assembly: The final step involves the coupling of the sulfonated azo compound with other aromatic compounds to form the complete structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the complex reactions and purifications required.
化学反応の分析
Types of Reactions
Disodium 7,7’-(azobis(4,1-phenylenecarbonylimino))bis(4-hydroxy-3-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)naphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions for substitution reactions typically involve strong acids or bases, depending on the desired functional group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds, depending on the reagents used.
科学的研究の応用
Disodium 7,7’-(azobis(4,1-phenylenecarbonylimino))bis(4-hydroxy-3-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)naphthalene-2-sulphonate) has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for potential use in drug delivery systems due to its stability and solubility properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The azo groups can participate in redox reactions, leading to the formation of different colored species. The sulfonate groups enhance the compound’s solubility, allowing it to interact with various substrates effectively.
類似化合物との比較
Similar Compounds
- Disodium 3-[(4-acetamidophenyl)azo]-4-hydroxy-7-[[[[5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl]amino]carbonyl]amino]naphthalene-2-sulphonate
- Disodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate]
Uniqueness
Disodium 7,7’-(azobis(4,1-phenylenecarbonylimino))bis(4-hydroxy-3-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)naphthalene-2-sulphonate) is unique due to its specific combination of azo groups and sulfonate groups, which provide distinct color properties and solubility characteristics. This makes it particularly valuable in applications requiring stable, water-soluble dyes.
特性
CAS番号 |
70210-36-5 |
|---|---|
分子式 |
C48H34N8Na2O16S4 |
分子量 |
1153.1 g/mol |
IUPAC名 |
disodium;3-hydroxy-7-[[4-[[4-[[6-hydroxy-7-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]-8-sulfonatonaphthalen-2-yl]carbamoyl]phenyl]diazenyl]benzoyl]amino]-2-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C48H36N8O16S4.2Na/c1-73(63,64)33-15-17-39(57)37(23-33)53-55-43-41(59)19-27-7-13-31(21-35(27)45(43)75(67,68)69)49-47(61)25-3-9-29(10-4-25)51-52-30-11-5-26(6-12-30)48(62)50-32-14-8-28-20-42(60)44(46(36(28)22-32)76(70,71)72)56-54-38-24-34(74(2,65)66)16-18-40(38)58;;/h3-24,57-60H,1-2H3,(H,49,61)(H,50,62)(H,67,68,69)(H,70,71,72);;/q;2*+1/p-2 |
InChIキー |
KEPAGNGYQPBYLN-UHFFFAOYSA-L |
正規SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=C3C=CC(=CC3=C2S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)C(=O)NC6=CC7=C(C(=C(C=C7C=C6)O)N=NC8=C(C=CC(=C8)S(=O)(=O)C)O)S(=O)(=O)[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


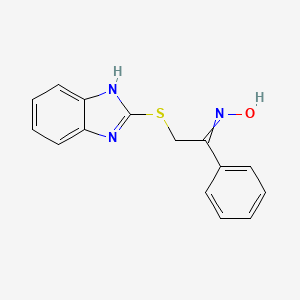
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
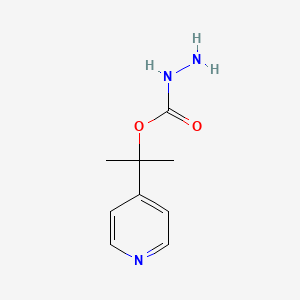
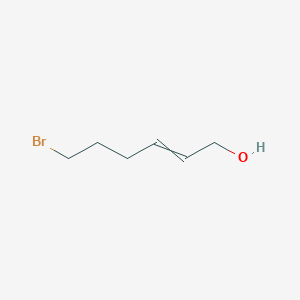

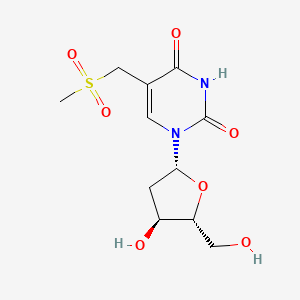
![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
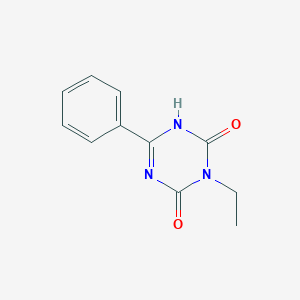
![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
